molecular formula C28H38O6S B13827514 1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate CAS No. 41565-78-0

1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate

Cat. No.: B13827514
CAS No.: 41565-78-0
M. Wt: 502.7 g/mol
InChI Key: NENJPBSAVITEEW-UHFFFAOYSA-N
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Description

1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a naphthalene core substituted with acetyloxy and dodecylsulfanyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate is unique due to the presence of both acetyloxy and dodecylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes the compound versatile for various applications in research and industry .

Properties

CAS No.

41565-78-0

Molecular Formula

C28H38O6S

Molecular Weight

502.7 g/mol

IUPAC Name

(2,4-diacetyloxy-3-dodecylsulfanylnaphthalen-1-yl) acetate

InChI

InChI=1S/C28H38O6S/c1-5-6-7-8-9-10-11-12-13-16-19-35-28-26(33-21(3)30)24-18-15-14-17-23(24)25(32-20(2)29)27(28)34-22(4)31/h14-15,17-18H,5-13,16,19H2,1-4H3

InChI Key

NENJPBSAVITEEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=C(C2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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